

Sec-Butanol-D9: A Comprehensive Technical Safety Guide for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data sheet (MSDS) information for **sec-butanol-D9** (deuterated sec-butanol). Due to the limited availability of a comprehensive safety data sheet specifically for the deuterated form, this document leverages data from the well-characterized non-deuterated sec-butanol as a primary reference. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the macroscopic chemical and physical hazards of the molecule. All data presented herein, unless otherwise specified, pertains to non-deuterated sec-butanol and should be considered a close surrogate for **sec-butanol-D9**.

Chemical and Physical Properties

The fundamental physical and chemical properties of sec-butanol are crucial for its safe handling and use in experimental settings. These properties are summarized in the table below.



Property	Value
Chemical Formula	C ₄ HD ₉ O
Molecular Weight	83.18 g/mol
CAS Number	1202864-22-9
Appearance	Colorless liquid
Odor	Strong, pleasant, alcohol-like
Boiling Point	99-100 °C
Melting Point	-114.7 °C
Flash Point	24 °C (Closed Cup)
Autoignition Temperature	405 °C
Solubility in Water	Soluble
Vapor Density	2.6 (Air = 1)
Vapor Pressure	12.5 mmHg at 20 °C

Hazard Identification and GHS Classification

Sec-butanol-D9 is classified as a hazardous substance. The following Globally Harmonized System (GHS) classification is based on available data for the deuterated compound and is consistent with the classification for non-deuterated sec-butanol.



Hazard Class	Hazard Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapor
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	H336: May cause drowsiness or dizziness

GHS Pictograms:

Irritant / Respiratory Sensitizer

Flammable

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Caption: GHS Hazard Pictograms for sec-Butanol-D9.

Toxicological Information

The toxicological data for sec-butanol is summarized below. These values are critical for risk assessment in a laboratory setting.



Toxicity Type	Route of Exposure	Species	Value
Acute Toxicity	Oral	Rat	LD50: 2193 mg/kg
Acute Toxicity	Dermal	Rabbit	LD50: >2000 mg/kg
Acute Toxicity	Inhalation	Rat	LC50: >18.7 mg/L (4 hours)

Experimental Protocols

The toxicological data presented are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401): This method is designed to assess the short-term toxic effects of a substance when administered orally. A group of laboratory animals, typically rats, are administered a single dose of the test substance. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is lethal to 50% of the test population, is then calculated.

Acute Dermal Toxicity (OECD 402): This guideline provides a method for assessing the toxicity of a substance when applied to the skin. The test substance is applied to a shaved area of the skin of a group of animals, usually rabbits. The application site is covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and skin reactions. The dermal LD50 is then determined.

Acute Inhalation Toxicity (OECD 403): This test evaluates the toxicity of a substance when inhaled. Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (usually 4 hours). The animals are then observed for 14 days for signs of toxicity and mortality, and the LC50 (lethal concentration 50%) is calculated.

Metabolic Pathway

Sec-butanol is metabolized in the body primarily through oxidation. The following diagram illustrates a simplified metabolic pathway.





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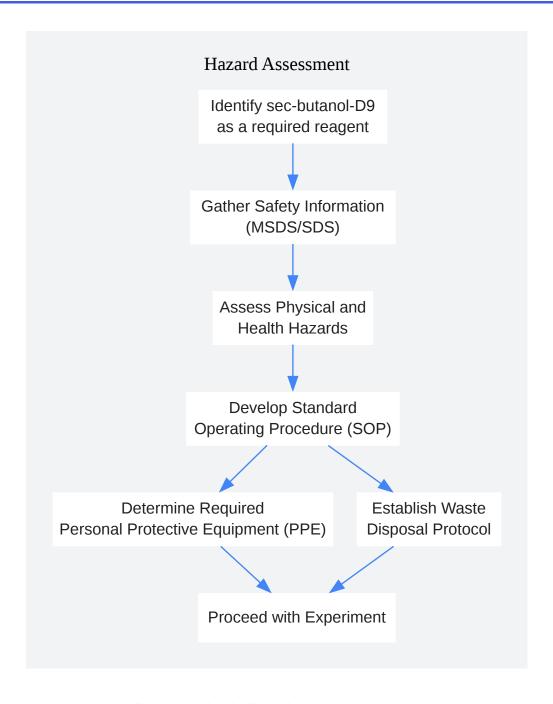
Caption: Simplified metabolic pathway of sec-butanol.

The primary metabolic step is the oxidation of sec-butanol to methyl ethyl ketone (MEK) by the enzyme alcohol dehydrogenase. MEK is then further metabolized through various pathways, eventually entering central metabolic cycles like the Krebs cycle. The deuteration in **sec-butanol-D9** may lead to a kinetic isotope effect, potentially slowing the rate of its metabolism compared to the non-deuterated form.

Experimental Workflows & Logical Relationships Hazard Assessment Workflow

A logical workflow for assessing the hazards of **sec-butanol-D9** in a research setting is crucial for ensuring laboratory safety.





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Caption: Workflow for hazard assessment of **sec-butanol-D9**.

This workflow emphasizes a systematic approach, starting from the identification of the chemical need to the final execution of the experiment with all safety measures in place.

Conclusion



This technical guide provides essential safety information for **sec-butanol-D9**, primarily based on the data available for its non-deuterated analogue. Researchers, scientists, and drug development professionals should use this information to conduct thorough risk assessments and implement appropriate safety protocols in their laboratories. The provided tables and diagrams are intended to offer a clear and concise summary of the key safety aspects of this compound. Always refer to the most current and specific safety data sheet available from the supplier before handling any chemical.

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